molecular formula C12H13BrN2O2 B13877694 methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate

Katalognummer: B13877694
Molekulargewicht: 297.15 g/mol
InChI-Schlüssel: ZOIXBPGCVGDRLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a bromine atom at the 4th position, a propan-2-yl group at the 1st position, and a methyl ester group at the 3rd position of the indazole ring

Vorbereitungsmethoden

The synthesis of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of 2-bromo-1-(propan-2-yl)benzene with hydrazine to form the indazole core, followed by esterification with methyl chloroformate to introduce the methyl ester group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and sodium hydroxide or hydrochloric acid for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with various biological targets.

Wirkmechanismus

The mechanism of action of methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins involved in signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to methyl 4-bromo-1-(propan-2-yl)-1H-indazole-3-carboxylate include other indazole derivatives such as:

    Methyl 4-chloro-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-fluoro-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 4-iodo-1-(propan-2-yl)-1H-indazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C12H13BrN2O2

Molekulargewicht

297.15 g/mol

IUPAC-Name

methyl 4-bromo-1-propan-2-ylindazole-3-carboxylate

InChI

InChI=1S/C12H13BrN2O2/c1-7(2)15-9-6-4-5-8(13)10(9)11(14-15)12(16)17-3/h4-7H,1-3H3

InChI-Schlüssel

ZOIXBPGCVGDRLS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.